Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are widely used as intermediates in the synthesis of organic compounds, medicines, pharmaceuticals, agrochemicals, perfumes, etc . They possess a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of pyrrole derivatives like this compound often involves cyclization reactions . For instance, the cyclization of ethyl 2- ((2-oxo-5-phenylfuran-3 (2 H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo [ b ]thiophene-3-carboxylate under the action of ethyl 2-cyanoacetate resulted in the formation of a similar compound .Molecular Structure Analysis
The central pyrrole ring in the molecule makes a dihedral angle with the ethoxy carbonyl moiety . The heterocyclic five-membered pyrrole ring is essentially planar . The structure of the synthesized product has been confirmed by FTIR, 1 H and 13 C NMR spectroscopy .Chemical Reactions Analysis
Pyrrole derivatives undergo a variety of chemical reactions. For instance, the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones have shown significant scope . Other reactions include the ring-opening cyclization of cyclopropyl ketones with primary amines .Mechanism of Action
While the exact mechanism of action for Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not specified in the search results, it’s worth noting that pyrrole derivatives interact with receptors via halogen bonding . This interaction is responsible for their broad spectrum of biological activities .
Properties
IUPAC Name |
ethyl 5-amino-3-hydroxy-2H-pyrrole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)5-4(10)3-9-6(5)8/h10H,2-3H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEXYZFGEMTYSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN=C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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